Pseudoconhydrine, (DL)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through the amination reaction of acetate-derived precursors . The reaction conditions typically include the use of appropriate ketones or aldehydes as starting materials, along with specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of pseudoconhydrine involves the extraction of the compound from the plant Conium maculatum . The extraction process includes the isolation of the alkaloids from the plant material, followed by purification using chromatographic techniques . The purified compound is then subjected to further chemical reactions to obtain the desired isomer, pseudoconhydrine .
Chemical Reactions Analysis
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various derivatives of pseudoconhydrine, such as N-methylated alkaloids and other substituted piperidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pseudoconhydrine involves its interaction with the autonomic nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic ganglia . This leads to a reduction in neurotransmitter release and subsequent inhibition of nerve signal transmission . The molecular targets include various neurotransmitter receptors and ion channels involved in nerve signal propagation .
Comparison with Similar Compounds
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Pseudoconhydrine’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
5457-27-2 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
Isomeric SMILES |
CCC[C@@H]1CC[C@H](CN1)O |
Canonical SMILES |
CCCC1CCC(CN1)O |
Origin of Product |
United States |
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